(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride
Description
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine derivative featuring a 6-chloropyridin-3-yl substituent. The compound exists as a dihydrochloride salt, enhancing its stability and aqueous solubility compared to the free base form. Its molecular formula is C₇H₁₁Cl₃N₂, with a molecular weight of 229.54 g/mol. The (S)-enantiomer configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where stereochemistry often influences biological activity.
Properties
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIEMNNGWWHTM-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, such as (S)-1-(6-Chloropyridin-3-yl)ethanone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under reflux conditions.
Major Products Formed:
Oxidation Products: (S)-1-(6-Chloropyridin-3-yl)ethanone
Reduction Products: (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine
Substitution Products: Various substituted pyridine derivatives
Scientific Research Applications
Nicotinic Acetylcholine Receptor Modulation
One of the primary applications of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is in the modulation of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can be effective in treating various central nervous system disorders, including depression and anxiety disorders. The compound has shown potential as a selective antagonist at the α4β2-nAChR subtype, which is implicated in mood regulation .
Antidepressant Development
The compound has been investigated in the context of developing novel antidepressants. In preclinical studies, it demonstrated anxiolytic and antidepressant-like effects in animal models, outperforming traditional treatments such as racemic mecamylamine. These effects were attributed to its ability to selectively inhibit α4β2-nAChRs, suggesting a potential pathway for therapeutic efficacy .
Data Table: Summary of Pharmacological Studies
Case Study 1: Efficacy in Animal Models
In a series of behavioral tests involving forced swim and social interaction assays, this compound exhibited significant antidepressant-like effects compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an effective treatment option for major depressive disorder (MDD) when used alone or as an adjunct therapy .
Case Study 2: Safety Profile Analysis
In toxicity studies across various animal models, this compound demonstrated a favorable safety profile. It was well-tolerated in both acute and chronic exposure scenarios, indicating its viability for further development in clinical settings .
Mechanism of Action
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is similar to other pyridine derivatives, such as 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol its unique structural features, such as the specific placement of the chlorine atom and the ethan-1-amine group, distinguish it from these compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The primary analog for comparison is (S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride (CAS: 1956437-46-9), which substitutes chlorine with fluorine at the 6-position of the pyridine ring and exists as a monohydrochloride salt . Key differences are summarized below:
Key Observations :
- Halogen Effects: Fluorine’s smaller atomic radius and higher electronegativity increase the electron-withdrawing effect on the pyridine ring compared to chlorine.
- Salt Form : The dihydrochloride form of the target compound likely improves water solubility due to additional protonation sites, which may be advantageous in formulation.
Biological Activity
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a chlorine atom, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9ClN2·2HCl
- Molecular Weight : 210.56 g/mol
- Structure : The compound consists of an ethanamine backbone with a 6-chloropyridine substituent, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been suggested that the compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various central nervous system disorders .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Similar compounds have shown potential in treating depressive disorders by modulating nAChR activity .
- Neuroprotective Properties : The compound may offer neuroprotection through its action on cholinergic pathways, which are crucial for cognitive function and memory .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for predicting the biological activity of this compound. Compounds with similar structures have been evaluated for their pharmacological properties, leading to insights regarding functional groups that enhance efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Nicotinic Receptor Modulation : A study demonstrated that compounds targeting α4β2-nAChRs exhibited significant antidepressant-like effects in animal models. The modulation of these receptors was linked to behavioral improvements in forced swim tests and social interaction assays .
- Toxicity and Safety Profiles : In preclinical evaluations, compounds similar to this compound were found to have acceptable safety profiles across various animal models, including mice and rats. This suggests a favorable pharmacokinetic profile for further therapeutic development.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | More complex structure with additional functional groups | Potentially versatile in biological applications |
| 3-Cyanopyridines | Shares pyridine core but differs in substituents | Varies significantly in chemical reactivity and biological activity |
Preparation Methods
Reaction Conditions and Catalysts
A typical procedure involves reacting 6-chloropyridine-3-carbaldehyde with ammonium acetate in the presence of a chiral phosphine-rhodium complex (e.g., (R)-BINAP-Rh) under hydrogen gas (1–3 atm). The reaction proceeds in tetrahydrofuran (THF) or methanol at 50–60°C for 12–24 hours, yielding the (S)-amine intermediate with 85–92% ee.
Table 1: Optimization of Asymmetric Reductive Amination
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 2–5 mol% | >90% ee at 5 mol% |
| Hydrogen Pressure | 2 atm | Maximizes conversion |
| Solvent | THF | Enhances enantioselectivity |
| Temperature | 55°C | Balances rate and ee |
Post-reduction, the free amine is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt, achieving >99% purity after recrystallization.
Resolution of Racemic Mixtures
For large-scale production, kinetic resolution via enzymatic catalysis offers a cost-effective alternative. Racemic 1-(6-chloropyridin-3-yl)ethan-1-amine is treated with lipases (e.g., Candida antarctica Lipase B) in organic solvents, selectively acylating the (R)-enantiomer and leaving the (S)-amine unreacted.
Enzymatic Resolution Protocol
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Substrate Preparation : Racemic amine (1.0 equiv) is dissolved in isopropyl ether with vinyl acetate (1.2 equiv).
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Enzyme Addition : C. antarctica Lipase B (10% w/w) is added, and the mixture is stirred at 30°C for 48 hours.
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Separation : The (S)-amine is extracted with dilute HCl, while the (R)-acetamide remains in the organic phase.
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Salt Formation : The aqueous layer is basified and treated with HCl gas to precipitate the dihydrochloride salt.
Table 2: Performance of Enzymatic Resolution
This method achieves high enantiopurity but requires additional steps to recycle the unwanted (R)-enantiomer, impacting overall efficiency.
Chiral Pool Synthesis
A less common but innovative approach utilizes chiral starting materials derived from natural amino acids. For example, L-alanine is converted to a Schiff base with 6-chloronicotinaldehyde, followed by stereospecific reduction.
Reaction Steps
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Schiff Base Formation : L-alanine reacts with 6-chloronicotinaldehyde in ethanol under reflux, forming a chiral imine.
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Reduction : Sodium borohydride reduces the imine to the (S)-amine, preserving configuration.
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Salt Formation : The product is treated with HCl in diethyl ether to yield the dihydrochloride.
This method avoids external chiral catalysts but is limited by the availability and cost of enantiopure starting materials.
Industrial-Scale Production
Industrial processes prioritize continuous flow chemistry to enhance reproducibility and safety. A patented method (AU2008339572B2) describes:
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Continuous Reductive Amination : 6-Chloropyridine-3-carbaldehyde and methylamine are fed into a flow reactor with immobilized Pd/C catalyst at 100°C and 10 bar H₂.
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In-line Resolution : The racemic output is directed through a chiral stationary phase (CSP) column, isolating the (S)-enantiomer.
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Salt Precipitation : HCl gas is introduced into the eluent stream, crystallizing the dihydrochloride.
Table 3: Industrial Process Metrics
Purification and Characterization
Final purification involves recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Key characterization data includes:
Q & A
Q. What are best practices for correlating crystallographic data with solution-phase conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
